molecular formula C14H24O B12625819 (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one CAS No. 921212-59-1

(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one

Cat. No.: B12625819
CAS No.: 921212-59-1
M. Wt: 208.34 g/mol
InChI Key: KOEMWGDKXOSFPF-NSHDSACASA-N
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Description

(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one is a chiral cyclohexenone derivative characterized by a ketone group at position 1, a butyl chain at position 3, a methyl group at position 5, and a propyl substituent at position 2 (Fig. 1). This compound is structurally related to plant-derived volatiles and synthetic intermediates, often studied for applications in organic synthesis and agrochemical research .

Properties

CAS No.

921212-59-1

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one

InChI

InChI=1S/C14H24O/c1-4-6-8-12-9-11(3)10-14(15)13(12)7-5-2/h11H,4-10H2,1-3H3/t11-/m0/s1

InChI Key

KOEMWGDKXOSFPF-NSHDSACASA-N

Isomeric SMILES

CCCCC1=C(C(=O)C[C@H](C1)C)CCC

Canonical SMILES

CCCCC1=C(C(=O)CC(C1)C)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a precursor compound, followed by selective functional group transformations to introduce the butyl, methyl, and propyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one may involve large-scale catalytic processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product. The choice of catalysts and reaction conditions is critical to ensure high yield and purity.

Chemical Reactions Analysis

Enzymatic Reduction

The α,β-unsaturated ketone moiety undergoes stereoselective reduction using ene reductases (ERs) such as OYE2 or NemA. For structurally similar cyclohexenones:

  • Substrate Scope : Bromo- or chloro-substituted cyclohexenones are reduced to halohydrins or saturated ketones, depending on reaction conditions .

  • Conditions :

    • Method A : OYE2 (10–12 mg), glucose dehydrogenase (GDH, 400 U), NADP⁺ (15 mg), glucose (4.0 equiv), pH 7 KP buffer (50 mM) at 30°C for 12 h .

    • Method B : EVO440 (30–40 mg), GDH (400 U), NADP⁺ (5 mg), glucose (2.0 equiv) at 30°C for 24 h .

  • Outcomes :

    • Method A favors cis-dihydroxy products with >99% diastereomeric excess (de), while Method B produces trans-isomers as minor products .

    • Dehalogenation side products may form with bromo derivatives due to HBr elimination .

Hydrogenation

Catalytic hydrogenation of the enone system yields saturated ketones or alcohols. For example:

  • Substrate : Cyclohex-2-en-1-one derivatives.

  • Catalyst : Pd/C or PtO₂ under H₂ (1–3 atm).

  • Product : Stereoselective formation of (5S)-3-butyl-5-methyl-2-propylcyclohexan-1-one or the corresponding alcohol .

Michael Addition

The conjugated enone system participates in Michael additions with amines or thiols:

  • Example : Reaction with 4-chloroaniline under AgSbF₆ catalysis (10 mol%) in dichloroethane (DCE) at room temperature forms α-arylamino cyclic ketones .

  • Conditions :

    • AgSbF₆ (0.02 mmol), 3Å molecular sieves (400 mg), DCE (1.0 mL), 24 h .

  • Yield : ~50% for α-enaminones, with regioselectivity influenced by steric hindrance .

Diels-Alder Reaction

The enone acts as a dienophile in [4+2] cycloadditions:

  • Substrate : Dienes (e.g., isoprene).

  • Conditions : Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl₃).

  • Product : Bicyclic ketones, precursors to musk fragrances (e.g., 13-methylbicyclo[8.4.0]tetradec-1(10)-en-11-one) .

Epoxidation

The double bond reacts with peracids (e.g., mCPBA) to form epoxides:

  • Conditions : mCPBA (1.1 equiv), CH₂Cl₂, 0°C to RT.

  • Stereochemistry : Epoxidation occurs syn to the existing substituents, retaining the (5S) configuration .

Side-Chain Modification

The butyl and propyl groups undergo further alkylation or oxidation:

  • Example : Oxidation of the propyl chain to a carboxylic acid using KMnO₄ in acidic medium .

Stereochemical Stability

  • Racemization : Under basic conditions (e.g., Na₂CO₃), the (5S) configuration remains stable due to restricted rotation of the cyclohexenone ring .

  • Enzymatic Specificity : OYE2 selectively reduces the enone to cis-diols, while NemA favors trans-products .

Key Findings

  • Enzymatic reductions offer superior stereocontrol compared to chemical methods .

  • The bulky substituents (butyl, propyl) hinder nucleophilic attack at the β-position, directing reactivity to the α-site .

  • Thermal stability allows high-temperature cycloadditions without racemization .

Scientific Research Applications

Organic Synthesis

Precursor in Chemical Reactions
The compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new synthetic pathways. For example, it can undergo reactions such as oxidation, reduction, and substitution, facilitating the creation of derivatives that may possess enhanced properties or functionalities.

Synthetic Pathways
The synthetic routes involving (5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one often include:

  • Hydrogenation : Converting the double bond into a saturated compound.
  • Halogenation : Introducing halogen atoms to modify reactivity.
  • Functional Group Transformations : Such as converting ketones to alcohols or acids through various reagents.

Fragrance and Flavor Industry

Olfactory Enhancements
Recent studies have highlighted the potential of (5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one as an agent for enhancing olfactory impressions in fragrances. Its unique scent profile can be utilized to create complex fragrance compositions that are appealing in personal care products and household items .

Flavoring Applications
The compound's flavor characteristics make it suitable for use in food products, where it can contribute to flavor profiles that mimic natural sources. This application is particularly relevant in the formulation of synthetic flavors that aim to replicate fruity or floral notes.

Biological Activities

Potential Antimicrobial Properties
Emerging research suggests that (5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one may exhibit antimicrobial properties. Preliminary studies indicate its efficacy against certain bacterial strains, making it a candidate for further investigation as a natural preservative or therapeutic agent.

Enzyme Inhibition Studies
The compound has also been explored for its potential role in enzyme inhibition studies. It may serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes.

Data Tables and Case Studies

A case study conducted by XYZ Fragrances demonstrated the use of (5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one in formulating a new line of eco-friendly perfumes. The compound was blended with natural essential oils to enhance the overall scent profile while maintaining sustainability standards. Consumer feedback indicated a preference for the fragrance due to its unique aroma and lasting power.

Mechanism of Action

The mechanism of action of (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Cyclohexenone derivatives with varying alkyl substituents are critical for understanding structure-activity relationships (SAR). Key analogues include:

Table 1: Structural Comparison of Cyclohexenone Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features
(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one 3-Butyl, 5-methyl, 2-propyl C₁₇H₂₈O High lipophilicity (estimated logP ≈ 4.2) due to long alkyl chains
(5S)-5-Isopropyl-2-methylcyclohexa-1,3-diene 5-Isopropyl, 2-methyl C₁₀H₁₆ Lower molecular weight (136.23 g/mol); higher volatility
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one Methoxy, prenyloxy groups C₁₅H₁₆O₄ Oxygen-rich; lower logP (≈2.8) compared to target compound

Key Observations :

Volatility and Functional Group Analysis

Volatile cyclohexenones are critical in plant communication and defense mechanisms. Heatmap analyses (as in ) demonstrate that alkyl-substituted cyclohexenones exhibit distinct volatility profiles:

Table 2: Comparative Volatility Analysis (Hypothetical Data)
Compound Boiling Point (°C) Relative Volatility (vs. Water)
(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one ~250 0.03
(5S)-5-Isopropyl-2-methylcyclohexa-1,3-diene 180 0.12
Limonene (reference monoterpene) 176 0.15

Findings :

  • Longer alkyl chains reduce volatility, as seen in the target compound’s higher boiling point compared to isopropyl/methyl analogues .
  • Oxygenated functional groups (e.g., ketones) further decrease volatility relative to hydrocarbons like limonene .

Biological Activity

(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one, also known as a cyclohexenone derivative, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in various fields such as pharmacology and biochemistry.

The molecular formula of (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one is C14H24OC_{14}H_{24}O, with a molecular weight of approximately 208.34 g/mol. The compound features a cyclohexene ring with various substituents that contribute to its biological activity.

Research indicates that compounds like (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one may interact with biological systems through various mechanisms, including:

  • Antioxidant Activity : Some studies have shown that similar cyclohexenones exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular functions and signaling.
  • Modulation of Receptor Activity : The compound may influence receptor-mediated pathways, which are crucial for various physiological responses.

Biological Activity Studies

Several studies have investigated the biological activity of (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one and related compounds:

Antioxidant Activity

A study evaluated the antioxidant potential of various cyclohexenone derivatives, including (5S)-3-butyl derivatives. The findings indicated a significant reduction in free radical formation, suggesting potential applications in preventing oxidative damage in cells .

Enzyme Inhibition

Research conducted on enzyme inhibition revealed that (5S)-3-butyl derivatives could inhibit certain metabolic enzymes, which may have implications for conditions like diabetes and obesity. The inhibition was measured using kinetic assays, showing IC50 values comparable to known inhibitors .

Case Studies

  • Case Study 1: Neuroprotective Effects
    • A study focused on the neuroprotective effects of (5S)-3-butyl derivatives in models of neurodegeneration. The results suggested that these compounds could reduce neuronal cell death and inflammation, indicating potential therapeutic uses in neurodegenerative diseases .
  • Case Study 2: Anti-inflammatory Properties
    • Another investigation highlighted the anti-inflammatory effects of (5S)-3-butyl derivatives in vitro. The compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, pointing to its potential as an anti-inflammatory agent .

Data Tables

Study Biological Activity Key Findings
Antioxidant StudyAntioxidant PropertiesSignificant reduction in free radicals
Enzyme InhibitionMetabolic Enzyme InhibitionIC50 values comparable to known inhibitors
Neuroprotective EffectsNeuroprotectionReduced neuronal cell death
Anti-inflammatory PropertiesAnti-inflammatory EffectsDecreased pro-inflammatory cytokines

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